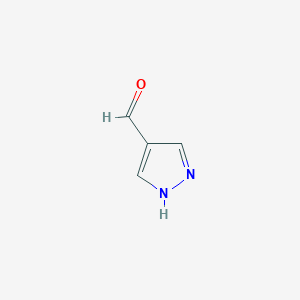

1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-3-4-1-5-6-2-4/h1-3H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGBDJBDJXZTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408613 | |

| Record name | 1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35344-95-7 | |

| Record name | 1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H)-Pyrazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Pyrazole-4-carbaldehyde

CAS Number: 35344-95-7

This technical guide provides a comprehensive overview of 1H-pyrazole-4-carbaldehyde, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis methodologies, key applications, spectroscopic data, and safety information.

Physicochemical Properties

This compound, also known as 4-formylpyrazole, is a stable crystalline solid at room temperature. Its fundamental properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 35344-95-7 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₄H₄N₂O | [1][2][4][5][6][7] |

| Molecular Weight | 96.09 g/mol | [1][2][4][5][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Formylpyrazole, Pyrazole-4-carboxaldehyde | [1][2][6] |

| Appearance | White crystalline solid | |

| Melting Point | 107.0–107.5 °C | [2] |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | [5] |

| LogP | 0.2222 | [5] |

| SMILES | O=CC1=CNN=C1 | [1][5] |

| InChIKey | LRGBDJBDJXZTTD-UHFFFAOYSA-N | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been established. The following sections detail two prominent and reliable methods: a multi-step synthesis from pyrazole (B372694) and the Vilsmeier-Haack formylation.

Method 1: Two-Step Synthesis from Pyrazole via Iodination

A scalable and reliable method involves the iodination of pyrazole followed by formylation using a Grignard reagent.[2][8] This approach avoids the need for laborious purification of intermediates.[2][8]

Step 1: Synthesis of 4-Iodo-1H-pyrazole [2]

-

Dissolve pyrazole (300 g, 4.41 mol) in a mixture of acetic acid (1200 mL) and 30% aqueous sulfuric acid (173 mL, 0.6 mol).

-

Heat the solution to 60 °C.

-

Add iodine (450 g, 1.77 mol) and hydrated iodic acid (HIO₃·2H₂O, 190 g, 0.89 mol) in small, alternating portions with stirring over 2 hours. The disappearance of the brown iodine color indicates reaction progression.

-

After the addition is complete, stir the mixture for an additional 2 hours at 60–65 °C.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Adjust the pH to 7–8 by adding a 15% solution of potassium carbonate (K₂CO₃).

-

The resulting precipitate is filtered, washed with water, and dried to yield 4-iodo-1H-pyrazole.

Step 2: N-Protection of 4-Iodo-1H-pyrazole [2]

-

To a solution of 4-iodo-1H-pyrazole (80 g, 406 mmol) in benzene (B151609) (300 mL), add 30% HCl in diethyl ether (50 µL) and ethyl vinyl ether (50 mL, 502 mmol).

-

Stir the mixture at 50 °C for 3 hours under a nitrogen atmosphere, then leave it at room temperature overnight.

-

Extract the organic phase with a saturated potassium bicarbonate (KHCO₃) solution, wash with brine, and dry over magnesium sulfate (B86663) (MgSO₄).

-

Evaporation of the solvent yields 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole.

Step 3: Formylation and Deprotection [2]

-

To a stirred solution of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole (80 g, 300 mmol) in dry tetrahydrofuran (B95107) (THF, 250 mL), add ethylmagnesium bromide (EtMgBr) dropwise at 5–7 °C under an argon atmosphere.

-

Stir the reaction mixture for an additional hour.

-

Slowly add N,N-Dimethylformamide (DMF, 40 mL, 517 mmol) to the reaction mixture at a temperature below 15 °C.

-

After 30 minutes, pour the mixture into a stirred solution of 10% hydrochloric acid (HCl, 400 mL).

-

Stir the resulting mixture for 1 hour at room temperature to complete the deprotection.

-

Neutralize the mixture with solid sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.

-

Dry the organic layer over MgSO₄, evaporate the solvent, and purify the residue to obtain this compound.

Method 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][9][10] It can be applied to pyrazole derivatives to introduce a formyl group at the 4-position.[11]

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring.

-

Add the substituted hydrazone or pyrazole substrate to the Vilsmeier reagent.

-

The reaction mixture is typically stirred at a low temperature initially and then heated (e.g., 60-70 °C) for several hours to ensure the completion of the reaction.[12]

-

After the reaction is complete, the mixture is carefully poured into crushed ice and neutralized with a base such as sodium bicarbonate (NaHCO₃).[12]

-

The resulting precipitate is filtered, washed with water, and purified, often by recrystallization, to yield the this compound derivative.[12]

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules and materials.

-

Pharmaceutical Synthesis : It is a key building block for various pharmaceuticals, including enzyme inhibitors and agents targeting neurological and anti-inflammatory conditions.[13] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, such as anti-inflammatory, anticancer, analgesic, and antimicrobial properties.

-

Precursor to Celecoxib Analogs : The pyrazole scaffold is central to non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. This compound serves as a starting material for the synthesis of novel Celecoxib analogs with potential COX-2 inhibitory activity.

-

Agrochemicals : This compound is utilized in the development of fungicides and herbicides, contributing to crop protection.[13]

-

Materials Science : It finds applications in creating new polymers, resins, and coordination complexes for advanced coatings and adhesives.[13]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

| Technique | Data | Source |

| ¹H NMR (CDCl₃, 25 °C) | δ 9.49 (br. s, 1H, NH), 7.6 (s, 2H, CH) | [2] |

| ¹³C NMR (DMSO-d₆, 25 °C) | δ 133.8, 56.5 | [2] |

| Mass Spectrometry (EI) | m/z: 194 (for 4-iodo precursor), 127, 67 | [2] |

| Mass Spectrometry (GC-MS) | Available | [4] |

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

-

GHS Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store under a nitrogen atmosphere.[1]

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. This compound | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. CAS 35344-95-7 | this compound - Synblock [synblock.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1H-pyrazole-4-carbaldehyde

Abstract

1H-pyrazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structural features, including the pyrazole (B372694) core and a reactive aldehyde group, make it a versatile precursor for the synthesis of a wide array of biologically active compounds. This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, established synthesis protocols, and significant applications in drug discovery, including its role in developing anti-inflammatory, antidepressant, and antifungal agents. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this important chemical entity.

Physicochemical Properties

This compound, also known as 4-formylpyrazole, is an organic compound featuring a five-membered pyrazole ring substituted with a carbaldehyde group. Its chemical structure is fundamental to its reactivity and utility as a synthetic intermediate.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O | [1][2][3] |

| Molecular Weight | 96.09 g/mol | [1][2][3] |

| Exact Mass | 96.032362755 Da | [1] |

| CAS Number | 35344-95-7 | [1][2][4] |

| IUPAC Name | This compound | [1] |

| SMILES | O=CC1=CNN=C1 | [2][4] |

| InChIKey | LRGBDJBDJXZTTD-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | [1] |

| logP | 0.2222 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Purity (Typical) | ≥96% | [2][4] |

| Storage Conditions | 4°C, stored under nitrogen | [2] |

Synthesis Protocols

The most prevalent and industrially significant method for synthesizing this compound and its derivatives is the Vilsmeier-Haack reaction.[5][6][7] This reaction facilitates the formylation of activated aromatic compounds, such as hydrazones, to produce the corresponding aldehydes.

General Experimental Protocol: Vilsmeier-Haack Reaction

This protocol outlines the synthesis of substituted 1H-pyrazole-4-carbaldehydes from hydrazone intermediates.

Step 1: Preparation of the Vilsmeier-Haack Reagent

-

In a fume hood, cool N,N-dimethylformamide (DMF, 15 mL) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 3 mL) dropwise to the chilled DMF with constant stirring.

-

Allow the mixture to stir while maintaining the cool temperature. This forms the electrophilic Vilsmeier reagent, chloroiminium salt.

Step 2: Synthesis of Hydrazone Intermediate

-

Dissolve the starting ketone (e.g., substituted acetophenone, 10 mmol) and a substituted hydrazine (B178648) (e.g., phenylhydrazine, 10 mmol) in a suitable solvent such as methanol (B129727) (20 mL).[8]

-

Add a catalytic amount of glacial acetic acid (1 mL).

-

Stir the mixture at a controlled temperature (e.g., 60°C) for 4-6 hours.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice to precipitate the hydrazone product.

-

Filter the precipitate and wash thoroughly with water to remove impurities. The intermediate can often be used in the next step without further purification.

Step 3: Cyclization and Formylation

-

Add the synthesized hydrazone intermediate (4 mmol) to the previously prepared Vilsmeier-Haack reagent.[8]

-

Stir the resulting mixture at an elevated temperature (e.g., 70°C) for 4-10 hours.[8][9]

-

Monitor the reaction completion via TLC.

-

Once complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a bicarbonate solution to precipitate the crude this compound product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or DMF) to obtain the purified compound.[8][9]

Figure 1. Workflow for the synthesis of this compound via Vilsmeier-Haack reaction.

Applications in Research and Drug Development

This compound serves as a critical starting material for synthesizing diverse heterocyclic compounds with a broad spectrum of pharmacological activities. The aldehyde functional group is readily converted into other functionalities, such as imines (Schiff bases), nitriles, or acids, enabling extensive chemical modifications.[10][11]

Key therapeutic areas where derivatives have shown promise include:

-

Anti-inflammatory Agents: Pyrazole-containing drugs like Celecoxib are well-known COX-2 inhibitors. Novel derivatives synthesized from this compound have been evaluated for potent anti-inflammatory and antioxidant properties.[5][11]

-

Antidepressants: Recent studies have focused on synthesizing pyrazole carbaldehydes as inhibitors of the serotonin (B10506) transporter (SERT), a key target in depression treatment. In silico docking studies have shown strong binding affinities of these derivatives to the transporter protein (PDB ID: 4IAR).[8]

-

Antifungal and Antibacterial Agents: The compound is known to inhibit bacterial ribonucleotide reductase and shows significant activity against fungi like Candida albicans.

-

Anticancer Agents: Derivatives have been investigated as potential anti-melanoma agents through the synthesis of pyrazole-based disubstituted ureas.[11]

Figure 2. Key application areas of this compound in drug development.

Logical Workflow in Drug Discovery

The utilization of this compound in a typical drug discovery pipeline follows a logical progression from initial synthesis to biological validation. This workflow integrates computational and experimental techniques to efficiently identify and optimize lead compounds.

-

Synthesis & Derivatization: The core scaffold is synthesized and then chemically modified to create a library of diverse derivatives.

-

Computational Screening (In Silico): The library of virtual compounds is docked against a specific biological target (e.g., a receptor or enzyme) to predict binding affinities and interaction modes. This step helps prioritize compounds for synthesis and testing.[8]

-

ADME & Toxicity Prediction: Computational tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of the designed molecules, further refining the selection process.[8]

-

In Vitro Evaluation: The most promising compounds are synthesized and evaluated in biochemical and cellular assays to confirm their biological activity and determine key parameters like IC₅₀ values.

-

Lead Optimization: Structure-Activity Relationship (SAR) studies are conducted to further refine the chemical structure of active compounds, improving their potency, selectivity, and pharmacokinetic profile.

Figure 3. Logical workflow for drug discovery using this compound derivatives.

References

- 1. This compound | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. 1H-Pyrazole-4-carboxaldehyde 97% | CAS: 35344-95-7 | AChemBlock [achemblock.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 9. jpsionline.com [jpsionline.com]

- 10. researchgate.net [researchgate.net]

- 11. ossila.com [ossila.com]

A Comprehensive Technical Guide to the Physical Properties of 1H-Pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its pyrazole (B372694) core is a key pharmacophore in numerous clinically approved drugs, and the reactive aldehyde functionality allows for a wide range of chemical transformations. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a detailed overview of the key physical and spectroscopic properties of this compound, complete with experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values have been compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₄H₄N₂O |

| Molecular Weight | 96.09 g/mol |

| Appearance | White to off-white or light yellow crystalline powder |

| Melting Point | 82-83 °C[1][2] |

| Boiling Point | 300.0 °C at 760 mmHg (Predicted)[1][3] |

| Solubility | Slightly soluble in chloroform (B151607) (with heating) and methanol (B129727).[1] |

| CAS Number | 35344-95-7 |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopy | Data |

| ¹H NMR | Spectra available, characteristic peaks for pyrazole ring protons and the aldehyde proton are expected.[4] |

| ¹³C NMR | Spectra available, with expected signals for the carbonyl carbon and pyrazole ring carbons. |

| Infrared (IR) | Spectra available, showing characteristic absorption bands for C=O (aldehyde) and N-H stretching. |

| Mass Spectrometry (MS) | Spectra available, with the molecular ion peak corresponding to the molecular weight. |

Experimental Protocols

The following section details the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1 °C).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.[5]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to increase rapidly to about 10-15 °C below the expected melting point (82-83 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[5]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last crystal melts (the end of melting). The recorded melting point should be reported as a range.

Boiling Point Determination (Microscale Method)

While this compound is a solid at room temperature, a micro boiling point determination can be performed on small quantities.

Apparatus:

-

Melting point apparatus or Thiele tube

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

Procedure:

-

Place a few drops of the molten this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Insert the assembly into a heating bath (e.g., the heating block of a melting point apparatus or a Thiele tube filled with mineral oil).

-

Heat the apparatus. A stream of bubbles will emerge from the open end of the inverted capillary tube as the air inside expands and then as the sample boils.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6]

Solubility Determination (Qualitative)

This protocol provides a method to assess the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Spatula

-

Pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the desired solvent (e.g., water, methanol, chloroform, acetone, hexane) to the test tube.

-

Agitate the mixture vigorously for 30-60 seconds using a vortex mixer or by flicking the test tube.

-

Observe the mixture. If the solid completely disappears, it is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.

-

If the compound appears to be insoluble at room temperature, gently heat the test tube in a warm water bath to observe if solubility increases with temperature. Record this observation.

-

Repeat the process for each solvent to be tested.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.[1]

-

Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[1]

-

Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS):

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the physical and spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the physical and spectroscopic characterization of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[7]

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.ws [chem.ws]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. chymist.com [chymist.com]

- 7. byjus.com [byjus.com]

In-Depth Technical Guide: Safety Data for 1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1H-pyrazole-4-carbaldehyde (CAS No: 35344-95-7). The information is compiled from Safety Data Sheets (SDS), regulatory databases, and scientific literature to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is a solid, crystalline compound that is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O | PubChem[2][3] |

| Molecular Weight | 96.09 g/mol | PubChem[2][3] |

| Appearance | White to cream or yellowish-brown solid | Fisher Scientific, Chem-Impex[1][4] |

| Melting Point | 29 - 34 °C | Fisher Scientific[4] |

| Flash Point | > 110 °C (closed cup) | ChemicalBook[5] |

| Solubility | No data available | |

| Synonyms | 1H-pyrazole-4-carboxaldehyde, 4-Formylpyrazole | PubChem, Chem-Impex[1][2][3] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and skin sensitization.[2][3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed[2][3] |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Danger | H318: Causes serious eye damage[2][3] |

| Skin Sensitization | Category 1 |

| Warning | H317: May cause an allergic skin reaction[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

| Warning | H335: May cause respiratory irritation[2][3] |

The following diagram illustrates the logical workflow for hazard identification and the recommended user response based on the GHS classifications.

Caption: Hazard Identification and Response Workflow for this compound.

Experimental Protocols for Hazard Assessment

The hazard classifications listed in Table 2 are typically determined through standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific test results for this compound are not publicly available, this section outlines the general methodologies for skin and eye irritation studies.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes the procedure for assessing the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.

-

Methodology:

-

A small area of the animal's fur is clipped.

-

0.5 mL (if liquid) or 0.5 g (if solid, moistened with a suitable vehicle) of the test substance is applied to the clipped skin and covered with a gauze patch.

-

The exposure period is typically 4 hours, after which the residual substance is removed.

-

The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Observations may continue for up to 14 days to assess the reversibility of any observed effects.

-

-

Classification: The substance is classified as a skin irritant (Category 2) if it produces reversible skin damage within the observation period.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause damage to the eye upon a single application.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal (again, typically an albino rabbit), with the other eye serving as a control.

-

Methodology:

-

The test substance (typically 0.1 mL of a liquid or 0.1 g of a solid) is placed in the conjunctival sac of one eye.

-

The eyelids are held together for about one second to prevent loss of the material.

-

The eye is examined at 1, 24, 48, and 72 hours after application.

-

Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored.

-

The observation period can be extended up to 21 days to determine the reversibility of the effects.

-

-

Classification: A substance is classified as causing serious eye damage (Category 1) if it produces irreversible tissue damage in the eye or significant physical decay of vision.

Potential Signaling Pathways in Skin Sensitization

The classification of this compound as a skin sensitizer (B1316253) (H317) suggests it can elicit an allergic contact dermatitis (ACD) response. While the specific molecular interactions for this compound have not been detailed in the literature, the general mechanism of chemical skin sensitization is well-understood. It is a T-cell-mediated immune response that occurs in two phases: induction and elicitation.

The following diagram illustrates the general signaling pathway for chemical-induced skin sensitization.

Caption: Generalized Signaling Pathway for Chemical Skin Sensitization.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Table 3: Recommended Handling and Emergency Procedures

| Procedure | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[6] |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood.[4][6] |

| Handling | Avoid breathing dust, fumes, or vapors.[4][6] Avoid contact with skin and eyes.[4][6] Do not eat, drink, or smoke when using this product.[6] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Store locked up.[6] Some sources recommend storing under an inert gas as it may be air-sensitive.[5] |

| First Aid: Skin Contact | Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[4][6] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4][6] |

| First Aid: Ingestion | Rinse mouth. Get medical help.[6] |

| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][6] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][6] |

Conclusion

This compound is a valuable chemical intermediate with significant, well-defined hazards. A thorough understanding of its toxicological profile, adherence to safe handling practices, and preparedness for emergency situations are critical for researchers, scientists, and drug development professionals. The information presented in this guide, including the summarized data tables and workflow diagrams, is intended to support the safe and effective use of this compound in a laboratory or industrial setting. Always refer to the most current Safety Data Sheet from your supplier before use.

References

- 1. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. This compound | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. delltech.com [delltech.com]

- 5. siesascs.edu.in [siesascs.edu.in]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to 1H-Pyrazole-4-carbaldehyde: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1H-pyrazole-4-carbaldehyde, a versatile heterocyclic building block crucial for the synthesis of a wide range of biologically active molecules. This document outlines key suppliers, presents detailed technical data, and offers experimental protocols for its application, particularly in the development of novel therapeutics.

Sourcing and Procurement of this compound

A multitude of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. Key suppliers include Biosynth, Chem-Impex, Santa Cruz Biotechnology, and others available through platforms like Fisher Scientific and Pinpools. When sourcing this compound, it is imperative to consider purity, available quantities, and the supplier's quality control documentation.

Table 1: Prominent Suppliers of this compound

| Supplier | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |

| Biosynth | --- | 35344-95-7 | C4H4N2O | 96.09 | 2°C - 8°C[1] |

| ChemScene | ≥96%[2] | 35344-95-7 | C4H4N2O | 96.09 | 4°C, stored under nitrogen[2] |

| Santa Cruz Biotechnology | --- | 35344-95-7 | C4H4N2O | 96.09 | --- |

| BLD Pharm | --- | 35344-95-7 | C4H4N2O | --- | Inert atmosphere, 2-8°C[3] |

| AChemBlock | 97% | 35344-95-7 | C4H4N2O | 96.09 | --- |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Off-white to light yellow solid | [4] |

| Purity (LCMS) | 98.29% (example from a Certificate of Analysis for the hydrochloride salt) | [4] |

| Solubility | Chloroform (Slightly, Heated), Methanol (Slightly) | --- |

| Storage | 2-8°C, stored under nitrogen | [4] |

Experimental Protocols

This compound is a key intermediate in the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity. The following protocols provide detailed methodologies for its use in synthesis and subsequent biological evaluation.

Synthesis of Pyrazole (B372694) Derivatives via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic and heterocyclic compounds, and it is also employed for the synthesis of pyrazole-4-carbaldehydes from hydrazones.

Objective: To synthesize 1,3-diphenyl-1H-pyrazole-4-carbaldehyde from acetophenone (B1666503) phenylhydrazone.

Materials:

-

Acetophenone phenylhydrazone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297) for recrystallization

Procedure:

-

In a round-bottom flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (0.01 mol) dropwise to anhydrous N,N-dimethylformamide (0.01 mol) at 0-5°C with continuous stirring for 15 minutes at the same temperature.

-

To this reagent, add the intermediate acetophenone phenylhydrazone (0.01 mol).

-

The reaction mixture is then refluxed for 2 hours at 100°C. The progress of the reaction should be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is poured into crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is then recrystallized from ethyl acetate to yield the purified 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

In Vitro Anti-Inflammatory Activity Assay (Bovine Serum Albumin Denaturation Assay)

This assay is used to evaluate the anti-inflammatory potential of compounds derived from this compound by measuring their ability to inhibit protein denaturation.[5]

Objective: To assess the in vitro anti-inflammatory activity of synthesized pyrazole derivatives.

Materials:

-

Synthesized pyrazole compounds

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Standard drug (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Prepare stock solutions of the synthesized pyrazole compounds and the standard drug in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compounds and the standard drug at various concentrations (e.g., 0.03125 mg/mL to 0.5 mg/mL).

-

The reaction mixture consists of 0.2 mL of the test or standard solution and 2.8 mL of PBS.

-

To this mixture, add 0.2 mL of BSA solution.

-

The control consists of 0.2 mL of vehicle and 2.8 mL of PBS with 0.2 mL of BSA.

-

The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

-

After cooling, the absorbance is measured at 660 nm.

-

The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

Given that many pyrazole derivatives are being investigated as histone deacetylase (HDAC) inhibitors, this protocol outlines a general method to assess their inhibitory activity.[6]

Objective: To determine the in vitro inhibitory activity of pyrazole derivatives against HDAC enzymes.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1)

-

HDAC Assay Buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer (e.g., Trypsin)

-

Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)

-

Synthesized pyrazole compounds dissolved in DMSO

-

96-well black microplate

-

Microplate reader with excitation at 355-360 nm and emission at 460 nm

Procedure:

-

Prepare serial dilutions of the synthesized pyrazole compounds in HDAC Assay Buffer. Ensure the final DMSO concentration is less than 1%.

-

In a 96-well black microplate, add the HDAC Assay Buffer, the test compound at various concentrations (or DMSO for control), and the diluted recombinant HDAC enzyme.

-

Gently mix and pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Mix and incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the Developer solution containing a stop solution to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measure the fluorescence using a microplate reader at the specified excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the compound concentration.

Visualizing Workflows and Pathways

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a pyrazole-based therapeutic agent, starting from this compound.

Caption: A generalized workflow for the synthesis of a pyrazole derivative.

Histone Deacetylase (HDAC) Inhibition Pathway

Derivatives of this compound are actively being investigated as HDAC inhibitors for cancer therapy. The following diagram illustrates the mechanism of action of HDAC inhibitors.[6][7]

Caption: The role of HDACs in gene expression and their inhibition.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery, providing essential information on this compound and its pivotal role in the synthesis of novel therapeutic agents.

References

- 1. This compound | 35344-95-7 | FP12071 [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. 35344-95-7|this compound|BLD Pharm [bldpharm.com]

- 4. file.leyan.com [file.leyan.com]

- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

The Versatile Building Block: A Technical Guide to 1H-Pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1H-pyrazole-4-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. This document details its current market price, synthesis methodologies, and its application in the development of bioactive compounds, including a specific example of kinase inhibitor synthesis and its mechanism of action.

Market Price and Availability

| Supplier | Quantity (g) | Price (USD) | Purity |

| Chem-Impex | 1 | $58.39 | ≥ 95% (HPLC) |

| 5 | $209.31 | ||

| 25 | $712.17 | ||

| Oakwood Chemical | 0.25 | $11.00 | Not Specified |

| 1 | $22.00 | ||

| 5 | $82.00 | ||

| 25 | $301.00 | ||

| Biosynth | 25 | $550.00 | Not Specified |

| 50 | $825.00 | ||

| 100 | $1,169.00 | ||

| ChemScene | Not Specified | Inquire | ≥96% |

| Santa Cruz Biotechnology | Not Specified | Inquire | Not Specified |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic or heterocyclic ring.

General Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods for the formylation of pyrazoles.

Materials:

-

Substituted hydrazone (1 equivalent)

-

Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (Vilsmeier reagent precursor, 2-4 equivalents)

-

Ice

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Appropriate solvent for recrystallization (e.g., ethanol (B145695), methanol)

Procedure:

-

The Vilsmeier reagent is prepared by the slow, dropwise addition of phosphorus oxychloride to ice-cold dimethylformamide with stirring.

-

The substituted hydrazone, dissolved in a minimal amount of DMF, is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to 60-80°C, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the reaction.

-

The acidic mixture is neutralized with a base, such as sodium bicarbonate, until the pH is neutral or slightly basic. This will precipitate the crude product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The crude this compound is then purified by recrystallization from a suitable solvent to yield the final product.[1][2]

Vilsmeier-Haack Synthesis Workflow

Application in the Synthesis of Bioactive Molecules

This compound is a versatile precursor for the synthesis of a wide range of bioactive molecules, including kinase inhibitors and anticancer agents.[3][4][5] The aldehyde functional group allows for various chemical transformations, such as condensation reactions, to build more complex molecular architectures.

Synthesis of Pyrazole-Based Curcumin (B1669340) Analogues as Anticancer Agents

A notable application of this compound is in the synthesis of curcumin analogues with potential anticancer activity. The following experimental protocol is adapted from a study by Tran et al. (2022), which describes a Claisen-Schmidt condensation.[3]

Materials:

-

A this compound derivative (1 equivalent)

-

A 4-phenylbut-3-en-2-one derivative (1 equivalent)

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol or tert-Butanol

-

Ice bath

Procedure:

-

A solution of the this compound derivative and the 4-phenylbut-3-en-2-one derivative is prepared in ethanol or tert-butanol.

-

The solution is cooled in an ice bath.

-

A solution of potassium hydroxide in the same solvent is added dropwise to the cooled reaction mixture with continuous stirring.

-

The reaction is allowed to proceed at room temperature for a period of 4 to 24 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is worked up, which may involve neutralization and extraction, to isolate the crude product.

-

The crude product is then purified by a suitable method, such as column chromatography, to yield the pure pyrazole-fused curcumin analogue.[3]

Synthesis of Bioactive Pyrazole (B372694) Analogues

Signaling Pathway and Mechanism of Action

The pyrazole scaffold is a core component of many kinase inhibitors that target various signaling pathways implicated in cancer and inflammatory diseases. For instance, pyrazole-containing compounds have been developed as inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Dysregulation of this pathway is associated with numerous malignancies and autoimmune disorders.

In the case of the pyrazole-fused curcumin analogues, their anticancer activity has been linked to the inhibition of microtubule assembly. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to apoptosis (programmed cell death) in cancer cells.[6]

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.

JAK/STAT Signaling Pathway

This guide provides a foundational understanding of this compound for professionals in drug development and chemical research. Its versatility as a synthetic intermediate continues to make it a valuable tool in the creation of novel therapeutic agents.

References

- 1. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

Synthesis of 1H-Pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis methodologies for 1H-pyrazole-4-carbaldehyde, a crucial building block in the development of various pharmaceutical compounds. This document details the prevalent synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate reproducible research.

Core Synthesis Methodologies

The synthesis of this compound can be primarily achieved through two main strategies: the direct formylation of a pyrazole (B372694) ring system or the construction of the pyrazole ring with the aldehyde group already incorporated or introduced in a subsequent step. The most widely employed and versatile method is the Vilsmeier-Haack reaction. An alternative multi-step approach commencing from pyrazole offers another reliable route.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] The resulting electrophilic iminium salt then attacks the electron-rich 4-position of the pyrazole ring, leading to the formation of the corresponding carbaldehyde after hydrolysis.

This method is broadly applicable and can be used for the formylation of various substituted pyrazoles.[3] For instance, 1,3-disubstituted 5-chloro-1H-pyrazoles can be formylated to yield the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes.[3] A common precursor for this reaction is a hydrazone, which undergoes cyclization and formylation in a one-pot process.[4][5]

Logical Workflow for Vilsmeier-Haack Reaction

Caption: General workflow of the Vilsmeier-Haack reaction for pyrazole synthesis.

Multi-Step Synthesis from Pyrazole

An alternative and scalable approach involves the synthesis of this compound from the parent pyrazole molecule.[6] This method avoids the direct formylation of the pyrazole ring and instead proceeds through a series of well-defined steps, offering good overall yields without the need for purification of intermediates.[6]

The key steps in this synthesis are:

-

Iodination: Pyrazole is first iodinated at the 4-position to produce 4-iodo-1H-pyrazole.

-

Protection: The nitrogen of the pyrazole ring is protected, for example, with an ethoxyethyl group, to facilitate the subsequent Grignard reaction.

-

Grignard Reaction: The protected 4-iodopyrazole (B32481) is converted into a Grignard reagent.

-

Formylation: The Grignard reagent is then reacted with a formylating agent, such as DMF.

-

Deprotection: The protecting group is removed under acidic conditions to yield the final product.

This method is particularly advantageous for large-scale preparations.[6]

Experimental Workflow for Multi-Step Synthesis

Caption: Multi-step synthesis of this compound from pyrazole.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis protocols for this compound and its derivatives.

| Synthesis Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Vilsmeier-Haack | Hydrazone | POCl₃, DMF | 80 | 4 | Good | [4] |

| Vilsmeier-Haack | N'-(1-phenylethylidene)benzohydrazide | POCl₃, DMF | 60-65 | 4 | Good | [7] |

| Vilsmeier-Haack | O-benzyl-4-bromo-1-phenyl-1H-pyrazole | POCl₃, DMF | 70 | 12 | 60 | [8] |

| Vilsmeier-Haack | Hydrazones | POCl₃, DMF | 70-80 | 5-6 | - | [9] |

| Vilsmeier-Haack | N'-(1-(2,4-dichlorophenyl)ethylidene)-2-(substituted phenoxy) acetohydrazides | POCl₃, DMF | Room Temp. | 8-10 | Good | |

| Multi-step | Pyrazole | I₂, HIO₃; Ethyl vinyl ether; EtMgBr; DMF; HCl | 60 (iodination) | - | Good (overall) | [6] |

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Cyclization of Hydrazones[5]

-

Reagent Preparation: To an ice-cold, stirred solution of the appropriate hydrazone (1.0 mmol) in anhydrous DMF (4 mL), add phosphorus oxychloride (POCl₃, 0.5 g, 3.0 mmol) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat at 80°C for 4 hours.

-

Work-up: Pour the resulting mixture onto crushed ice.

-

Neutralization: Neutralize the mixture with a dilute sodium hydroxide (B78521) solution.

-

Isolation: Allow the mixture to stand overnight. The pale yellow precipitate that forms is collected.

-

Purification: Purify the crude product by flash column chromatography using an ethyl acetate-petroleum ether mixture to yield the final this compound derivative.

Note: The use of anhydrous DMF is critical for the success of this reaction.[4]

Protocol 2: Multi-Step Synthesis from Pyrazole[8]

Step 1: 4-Iodo-1H-pyrazole

-

Dissolve pyrazole (300 g, 4.41 mol) in a mixture of 1200 mL of acetic acid and 173 mL of 30% aqueous H₂SO₄ (0.6 mol).

-

Heat the solution to 60°C.

-

Add iodine (450 g, 1.77 mol) and HIO₃·2H₂O (190 g, 0.89 mol) in small portions with stirring.

Step 2: 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

-

To a solution of 4-iodo-1H-pyrazole (80 g, 406 mmol) in 300 mL of benzene, add 50 µL of 30% HCl (in Et₂O) and 50 mL (37.5 g, 502 mmol) of ethyl vinyl ether.

Step 3 & 4: Grignard Reaction, Formylation, and Deprotection

-

Prepare the Grignard reagent from 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole.

-

React the Grignard reagent with DMF.

-

Perform an acidic work-up with HCl in Et₂O to deprotect the pyrazole nitrogen and afford this compound hydrochloride.

This improved procedure allows for the multigram preparation of the title compound without the need for purification of the intermediate compounds.[6]

Protocol 3: Vilsmeier-Haack Formylation of a Substituted Pyrazole[9]

-

Heat a mixture of the substituted pyrazole (e.g., O-benzyl-4-bromo-1-phenyl-1H-pyrazole) with DMF and POCl₃ at 70°C for 12 hours.

-

After the reaction is complete, perform a standard aqueous work-up to isolate the crude product.

-

The crude product can then be purified, for example, by chromatography, to yield the desired pyrazole-4-carbaldehyde. In the cited example, this yielded the target carbaldehyde in 60% yield.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1H-Pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-pyrazole-4-carbaldehyde, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. This document outlines its chemical properties, synthesis methodologies, and significant applications in drug discovery and materials science.

Chemical Identity and Properties

This compound, a stable, solid organic compound, is a derivative of pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its aldehyde functional group at the 4-position makes it a versatile intermediate for a wide array of chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Formylpyrazole, Pyrazole-4-carboxaldehyde[1] |

| CAS Number | 35344-95-7[1] |

| Molecular Formula | C₄H₄N₂O[1] |

| Molecular Weight | 96.09 g/mol [1] |

| SMILES | C1=C(C=NN1)C=O[1] |

| InChI | InChI=1S/C4H4N2O/c7-3-4-1-5-6-2-4/h1-3H,(H,5,6)[1] |

| InChIKey | LRGBDJBDJXZTTD-UHFFFAOYSA-N[1] |

| Appearance | Solid |

| Melting Point | 84-88 °C |

Synthesis Protocols

The synthesis of this compound and its derivatives is well-documented, with the Vilsmeier-Haack reaction being a commonly employed method.[2][3] This reaction involves the formylation of an active hydrogen-containing compound, such as a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like dimethylformamide).[2][3]

An improved and scalable two-step synthesis has also been developed, utilizing an N-protected 4-pyrazolylmagnesium bromide as a key intermediate.[4] This method avoids laborious purification procedures, allowing for the production of up to 20 grams in a single run.[4]

Detailed Experimental Protocol: Two-Step Synthesis of this compound Hydrochloride [4]

Step 1: Synthesis of 4-Iodo-1H-pyrazole (6)

-

Dissolve pyrazole (300 g, 4.41 mol) in a mixture of 1200 mL of acetic acid and 173 mL of 30% aqueous sulfuric acid.

-

Heat the solution to 60 °C.

-

Add iodine (450 g, 1.77 mol) and iodic acid dihydrate (190 g, 0.89 mol) in small portions with stirring.

-

Maintain the temperature at 60 °C for the duration of the addition.

-

After the addition is complete, continue stirring at 60 °C for an additional period to ensure the reaction goes to completion.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the product.

-

Filter the precipitate, wash it with water, and dry to yield 4-iodo-1H-pyrazole.

Step 2: Synthesis of this compound Hydrochloride (1)

-

Prepare a solution of 4-iodo-1H-pyrazole (80 g, 406 mmol) in 300 mL of benzene.

-

Add 50 µL of 30% HCl in diethyl ether and 50 mL (37.5 g, 502 mmol) of ethyl vinyl ether to protect the pyrazole nitrogen.

-

Prepare a Grignard reagent from ethylmagnesium bromide in tetrahydrofuran (B95107) (THF).

-

Add the protected 4-iodopyrazole (B32481) to the Grignard reagent at 5 °C to form the corresponding pyrazolylmagnesium bromide.

-

Add dimethylformamide (DMF) to the reaction mixture at 0 °C to introduce the formyl group.

-

Quench the reaction with an acidic workup (e.g., HCl in diethyl ether) to deprotect the pyrazole and precipitate the hydrochloride salt of the final product.

-

Filter and dry the precipitate to obtain this compound hydrochloride.

Applications in Research and Development

This compound is a valuable precursor in the synthesis of a multitude of biologically active molecules and functional materials.

3.1. Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] Derivatives of this compound have shown a broad spectrum of pharmacological activities, including:

-

Anti-inflammatory and Analgesic: Pyrazole derivatives are known to be effective anti-inflammatory agents.[6]

-

Anticancer: The pyrazole moiety is a core component of various anticancer agents.[6]

-

Antimicrobial: Many pyrazole-based compounds exhibit significant antibacterial and antifungal properties.

-

Neurological Conditions: It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[7]

3.2. Agrochemicals

This compound is utilized in the development of fungicides and herbicides, contributing to crop protection and improved agricultural yields.[7]

3.3. Materials Science

The reactivity of the aldehyde group allows for the incorporation of the pyrazole ring into larger molecular architectures, leading to the creation of:

-

Polymers and Resins: Used in the development of advanced coatings and adhesives.[7]

-

Coordination Complexes and Ligands: The pyrazole nitrogen atoms can coordinate with metal ions, making its derivatives useful as ligands in supramolecular chemistry and for the synthesis of metal-organic frameworks (MOFs).

Visualization of Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of substituted 1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.

Caption: Vilsmeier-Haack synthesis of 1H-pyrazole-4-carbaldehydes.

References

- 1. This compound | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

A Technical Guide to 1H-Pyrazole-4-Carbaldehyde: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-pyrazole-4-carbaldehyde, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document details its nomenclature, key experimental protocols for its use and evaluation, and explores its role as a precursor to potent anti-inflammatory and antioxidant agents.

Nomenclature and Identification

This compound is known by a variety of names in chemical literature and databases. Accurate identification is crucial for researchers. The following table summarizes its primary identifiers and synonyms.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 35344-95-7[1][2][3] |

| Molecular Formula | C₄H₄N₂O[1][2] |

| Molecular Weight | 96.09 g/mol [1][2] |

| Synonyms | 1H-Pyrazole-4-carboxaldehyde[1][3], 4-Formylpyrazole[2][3], Pyrazole-4-carbaldehyde[3], 4-Pyrazolecarboxaldehyde[3], 4-Formyl-1H-pyrazole, Pyrazole-4-carboxaldehyde[3] |

Synthesis of this compound Derivatives

A common and effective method for the synthesis of this compound and its derivatives is the Vilsmeier-Haack reaction. This reaction involves the formylation of a reactive substrate, typically a hydrazone, using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes the synthesis of a derivative of this compound, which is a common scaffold for anti-inflammatory and antioxidant compounds.

Step 1: Formation of the Hydrazone

-

In a round-bottom flask, dissolve the starting acetophenone (B1666503) (e.g., acetophenone, 0.01 mol) and a substituted benzohydrazide (B10538) (e.g., benzoylhydrazine, 0.01 mol) in methanol (B129727) (30 mL).

-

Add a catalytic amount of glacial acetic acid (3-4 drops).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated hydrazone is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like methanol can be performed for purification.

Step 2: Vilsmeier-Haack Formylation

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 0.012 mol) to ice-cold dimethylformamide (DMF, 10 mL) with constant stirring.

-

To the freshly prepared Vilsmeier reagent, add the hydrazone synthesized in Step 1 (0.004 mol) in small portions.

-

Stir the reaction mixture at 60-70°C for 4-6 hours.

-

After the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

-

The solid product, the 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative, is collected by filtration, washed with water, and dried.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

Biological Activity and Evaluation

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and antioxidant agents. The following sections detail the experimental protocols used to assess these biological activities.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model is employed to evaluate the anti-inflammatory properties of novel compounds.

Experimental Protocol:

-

Animals: Wistar albino rats of either sex (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.

-

Grouping: The rats are divided into groups (n=6), including a control group, a standard group (receiving a known anti-inflammatory drug like indomethacin (B1671933) or diclofenac (B195802) sodium), and test groups (receiving different doses of the synthesized pyrazole (B372694) derivatives).

-

Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives only the vehicle.

-

Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the test or standard group.

Antioxidant Activity: DPPH Radical Scavenging Assay

This in vitro assay is a rapid and reliable method to determine the radical scavenging activity of compounds.

Experimental Protocol:

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark due to its light sensitivity.

-

Preparation of Test and Standard Solutions: The synthesized pyrazole derivatives and a standard antioxidant (e.g., ascorbic acid) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. A series of dilutions are then made to obtain different concentrations.

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add a specific volume of the test or standard solution (e.g., 100 µL).

-

Add the DPPH solution (e.g., 100 µL) to each well/tube.

-

A control is prepared with the solvent and the DPPH solution.

-

The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or a microplate reader.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where A_control is the absorbance of the control, and A_sample is the absorbance of the test or standard sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the compound.[4]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Mechanism: COX-2 Inhibition

Many pyrazole derivatives exhibit their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[5] The COX-2 signaling pathway plays a crucial role in the inflammatory response.

Caption: The COX-2 signaling pathway in inflammation and its inhibition by pyrazole derivatives.

Pathway Description: Inflammatory stimuli trigger the activation of phospholipase A2 (PLA2), which in turn releases arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandins, which are key mediators of inflammation, causing pain, fever, and swelling. Pyrazole derivatives can act as selective inhibitors of COX-2, blocking the production of prostaglandins and thereby reducing inflammation.[6][7][8]

Drug Discovery and Development Workflow

The development of new drugs based on the this compound scaffold follows a structured workflow from initial synthesis to potential clinical application.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. marinebiology.pt [marinebiology.pt]

- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Chemical Compatibility of 1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility of 1H-pyrazole-4-carbaldehyde, a versatile heterocyclic aldehyde crucial in the synthesis of a wide range of biologically active compounds. This document outlines its reactivity with common laboratory reagents, stability under various conditions, and provides detailed experimental protocols for its key transformations.

Chemical Identity and Properties

This compound (also known as 4-formylpyrazole) is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and a formyl group at the 4-position.

| Property | Value |

| Molecular Formula | C₄H₄N₂O |

| Molecular Weight | 96.09 g/mol |

| CAS Number | 35344-95-7 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 82-83 °C |

| Boiling Point | 300 °C at 760 mmHg |

| Solubility | Slightly soluble in chloroform (B151607) (with heating) and methanol (B129727). |

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances, particularly strong oxidizing agents.

Chemical Compatibility and Reactivity

The chemical reactivity of this compound is governed by the interplay of the aromatic pyrazole (B372694) ring and the electrophilic aldehyde functional group. The pyrazole ring is generally stable to a range of conditions due to its aromaticity.

Compatibility with Common Reagents

The following table summarizes the general compatibility of this compound with common classes of laboratory reagents.

| Reagent Class | Compatibility | Remarks |

| Weak Oxidizing Agents | Generally Compatible | The pyrazole ring is resistant to oxidation.[2][3] |

| Strong Oxidizing Agents | Incompatible | Aldehyde group is readily oxidized to a carboxylic acid. Strong oxidants like potassium permanganate (B83412) can effect this transformation.[4] A safety data sheet for a similar compound explicitly warns against strong oxidizing agents.[5] |

| Weak Reducing Agents | Generally Compatible | Aldehyde can be selectively reduced. |

| Strong Reducing Agents | Incompatible | Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to an alcohol.[1] Due to the high reactivity of LAH, it may not be suitable for molecules with other sensitive functional groups.[1][6] |

| Weak Acids | Generally Compatible | The pyrazole ring is weakly basic and can be protonated by strong acids.[7] Mild acidic conditions are often used in reactions involving this compound. |

| Strong Acids | Use with Caution | The pyrazole ring can be protonated by strong acids.[7] While the ring itself is relatively stable, strong acids can catalyze undesired side reactions. |

| Weak Bases | Generally Compatible | Used as catalysts in reactions like the Knoevenagel condensation. |

| Strong Bases | Use with Caution | The N-H proton of the pyrazole ring is acidic and can be deprotonated by strong bases. This can be utilized for N-alkylation but may be an undesired side reaction. Deprotonation at C3 can lead to ring-opening in the presence of very strong bases.[8] |

| Organometallic Reagents | Incompatible | Grignard reagents and organolithium compounds will readily add to the aldehyde carbonyl group. |

Stability in Common Solvents

This compound exhibits good stability in a range of common organic solvents under neutral conditions.

| Solvent | Type | Stability |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Good |